molecular formula C5H7ClN2O B3094416 3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride CAS No. 1257849-73-2

3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride

Cat. No.: B3094416
CAS No.: 1257849-73-2
M. Wt: 146.57
InChI Key: HTVPUAUWOQAWJZ-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride is a pyrazole derivative characterized by a methyl group at the 3-position, a formyl group at the 4-position, and a hydrochloride salt. This compound is of interest in pharmaceutical and agrochemical research due to its role as a precursor in synthesizing heterocyclic compounds, particularly pyrazolone derivatives. Its synthesis often involves the Vilsmeier–Haack reaction, a method used to introduce formyl groups into aromatic systems . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for reactions requiring aqueous conditions.

Properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-5(3-8)2-6-7-4;/h2-3H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPUAUWOQAWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride typically involves the formylation of 3-methyl-1H-pyrazole. One common method is the Vilsmeier-Haack reaction, where 3-methyl-1H-pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide. The reaction is carried out at elevated temperatures, usually between 90-100°C, to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group facilitates condensation with nucleophiles, forming imines or conjugated systems:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., ethyl cyanoacetate) under basic conditions:

  • Reagents : Piperidine, ethanol.

  • Product : Ethyl-2-cyano-3-(3-methyl-1H-pyrazol-4-yl)propionate.

Aldol Condensation

With acetone in basic media:

  • Conditions : NaOH, ethanol, reflux .

  • Product : (E)-4-(3-Methyl-1H-pyrazol-4-yl)but-3-en-2-one .

Imine Formation

Reacts with aromatic amines (e.g., 4-fluoroaniline):

  • Conditions : Ethanol, room temperature .

  • Product : 4-(((4-Fluorophenyl)imino)methyl)-3-methyl-1H-pyrazol-5(4H)-one .

Reaction TypeReagents/ConditionsProductSource
KnoevenagelEthyl cyanoacetate, piperidineEthyl-2-cyano-3-(pyrazolyl)propionate
AldolAcetone, NaOH, ethanol(E)-4-(Pyrazolyl)but-3-en-2-one
Imine Formation4-Fluoroaniline, ethanol4-(Imine-methyl)-3-methylpyrazolone

Nucleophilic Substitution

The hydrochloride’s chloride ion participates in substitution reactions:

Ethoxylation

Replacement of chloride with ethoxy groups:

  • Conditions : Ethanol, K₂CO₃, reflux .

  • Product : 5-Ethoxy-3-methyl-1H-pyrazole-4-carbaldehyde .

Sulfonation

Reacts with sulfonyl chlorides:

  • Conditions : DMAP, dichloroethane, 0–20°C .

  • Product : 1-(Benzimidazole-sulfonyl)-3-methylpyrazole-4-carbaldehyde .

Cross-Coupling Reactions

Pd-catalyzed couplings enable aryl/alkynyl group introductions:

Suzuki-Miyaura Coupling

Post-bromination, reacts with boronic acids:

  • Catalyst : Pd(PPh₃)₄, Na₂CO₃, dioxane/water .

  • Product : 4-Aryl-3-methylpyrazole derivatives .

Ullmann-Type Coupling

With aryl halides under microwave irradiation:

  • Conditions : CuI, 1,10-phenanthroline, DMF .

  • Product : Biheterocyclic systems .

Vilsmeier-Haack Formylation

Key synthesis route for the compound:

  • Reagents : POCl₃, DMF, 80°C .

  • Mechanism : Electrophilic formylation at the pyrazole’s 4-position .

Oxidation

  • Pyrazole alcohols oxidize to aldehydes using MnO₂ .

Reduction

  • Aldehyde reduces to alcohol with NaBH₄ .

Friedel-Crafts Hydroxyalkylation

Reacts with electron-rich arenes (e.g., indole):

  • Conditions : BF₃·Et₂O, CH₂Cl₂ .

  • Product : 3-(Pyrazolyl-methyl)indole .

Critical Reaction Parameters

  • Temperature : Vilsmeier-Haack requires ≥80°C for optimal yield .

  • pH Control : Neutralization with NaHCO₃ post-formylation prevents decomposition .

  • Solvent Effects : Polar aprotic solvents (DMF, DCE) enhance electrophilic reactions .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride serves as an important intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Its unique chemical structure allows for diverse modifications, leading to the development of new therapeutic agents.

Notable Applications :

  • Anti-inflammatory Agents : Research indicates potential anti-inflammatory properties, making it a candidate for drug development targeting inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. The following table summarizes findings on its anticancer activity against various cell lines:

Cancer TypeCell LineIC50 (µM)Reference
Lung CancerA54915.0
Breast CancerMDA-MB-23110.5
Colorectal CancerHCT11612.7
Liver CancerHepG29.8

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules, including:

  • Pyrazole Derivatives : It can be transformed into various pyrazole derivatives through reactions such as Baeyer-Villiger oxidation.
  • Pharmaceutical Intermediates : It is involved in synthesizing compounds with potential therapeutic effects against different diseases.

Synthesis Examples

Research demonstrates the versatility of this compound in organic synthesis:

  • It can be used to create N-tert-butanesulfinyl imines , which are precursors for developing novel pharmaceuticals targeting cancer cell lines.
  • The compound also participates in reactions that lead to the formation of complex structures like 5,8-Dihydropyrido[2,3-d]pyrimidines , showcasing its utility in drug design and synthesis.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential applications in developing agrochemicals that can enhance crop protection and yield.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with biological targets:

  • Enzyme Inhibition : Investigations into its binding affinities with metabolic enzymes suggest it may influence drug metabolism and efficacy.
  • Antimicrobial Efficacy : Studies have shown significant antimicrobial activity against various pathogens:
MicroorganismActivityMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coliBactericidal32
Staphylococcus aureusBactericidal16
Candida albicansFungicidal64

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogues include:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9)
  • 1H-Pyrazole-4-carbaldehyde hydrochloride (CAS 25016-11-9)
  • 3-Methyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4)
Compound Name CAS RN Molecular Formula Substituent Positions Hydrochloride Salt Similarity Score*
3-Methyl-1H-pyrazole-4-carbaldehyde HCl Not Provided C₅H₇ClN₂O 3-Me, 4-CHO Yes 1.00 (Reference)
1-Methyl-1H-pyrazole-4-carbaldehyde 25016-11-9 C₅H₆N₂O 1-Me, 4-CHO No 0.86
1H-Pyrazole-4-carbaldehyde HCl 25016-11-9 C₄H₅ClN₂O 4-CHO Yes 0.97
3-Methyl-1H-pyrazole-4-carbaldehyde 304903-10-4 C₅H₆N₂O 3-Me, 4-CHO No 0.84

*Similarity scores based on structural and functional group alignment .

Key Observations :

  • The 1-methyl isomer (CAS 25016-11-9) lacks the hydrochloride salt and has a methyl group at the 1-position, reducing its polarity compared to the target compound.
  • 1H-Pyrazole-4-carbaldehyde hydrochloride (CAS 25016-11-9) shares the hydrochloride group but lacks the methyl substituent, leading to distinct reactivity in alkylation or condensation reactions .
  • The non-salt form 3-Methyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4) exhibits lower solubility in aqueous media, limiting its utility in certain synthetic pathways .

Physicochemical and Commercial Properties

Data from commercial catalogs and synthesis studies:

Compound Name Purity (%) Price (JPY/g) Solubility (Polar Solvents) Stability
1-Methyl-1H-pyrazole-4-carbaldehyde >98.0 7,000–35,000 Moderate (DMSO, MeOH) Stable
3-Methyl-1H-pyrazole-4-carbaldehyde HCl Not Reported Not Listed High (Water, EtOH) Hygroscopic
1H-Pyrazole-4-carbaldehyde HCl >95.0 Not Listed High (Water) Deliquescent

Notes:

  • The hydrochloride form of the target compound is presumed to exhibit enhanced aqueous solubility but may require strict moisture control due to hygroscopicity, a common trait of hydrochloride salts .
  • Commercial availability favors the 1-methyl analogue (CAS 25016-11-9), which is widely listed in reagent catalogs, whereas the 3-methyl hydrochloride variant is less accessible .

Biological Activity

3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H6N2OC_5H_6N_2O and a molecular weight of 110.11 g/mol. The compound features a pyrazole ring with a methyl group at the 3-position and an aldehyde functional group at the 4-position, which is critical for its reactivity and biological activity. It typically appears as yellow crystals or powder with a melting point range of approximately 97.0 to 103.0 °C.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : These involve the reaction of appropriate aldehydes with hydrazines.
  • Electrophilic Substitution : The pyrazole ring can undergo electrophilic substitution to introduce various functional groups.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding and π-π Interactions : The pyrazole ring participates in hydrogen bonding and π-π interactions, influencing its biological effects.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of 3-Methyl-1H-pyrazole-4-carbaldehyde exhibit significant anticancer properties. For instance:

  • Compounds based on the pyrazole structure have shown inhibitory effects on various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers .
  • A study reported that certain pyrazole derivatives displayed IC50 values as low as 49.85μM49.85\,\mu M against A549 lung cancer cells, indicating potent antitumor activity .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects:

  • It has been shown to inhibit COX-2 enzyme activity, which is crucial in mediating inflammatory responses .
  • In vivo studies demonstrated that certain derivatives could reduce carrageenan-induced edema in animal models .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens:

  • It has been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing significant inhibition compared to standard antibiotics .
  • Additionally, antifungal activity has been observed against species like Aspergillus niger .

Case Studies and Research Findings

StudyFindings
Derivatives showed significant anticancer activity across multiple cell lines.
Demonstrated anti-inflammatory effects comparable to indomethacin in animal models.
Notable cytotoxicity against A549 cell lines with specific compounds inducing autophagy without apoptosis.

Q & A

Q. What are the established synthetic routes for 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride?

The compound can be synthesized via the Vilsmeier-Haack reaction , a method commonly used for formylating pyrazole derivatives. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with a Vilsmeier reagent (POCl₃/DMF) . Another approach involves alkaline formaldehyde reactions , as seen in the synthesis of a structurally similar compound, 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde. Here, 3-bromo-5-chloropyrazole reacts with trifluoromethyl chloride, followed by formaldehyde under alkaline conditions .

Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield RangeReference
Vilsmeier-HaackPOCl₃, DMF, 80–90°C60–75%
Alkaline FormylationNaOH, formaldehyde, RT to 50°C50–65%

Q. How is the purity and structural integrity of this compound verified?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm).
  • HPLC/GC : Assess purity (>95% by GC analysis, as seen in analogous pyrazole derivatives) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion for C₆H₇N₂O·HCl). Discrepancies in melting points (e.g., mp 150–152°C for related pyrazole acids) may indicate impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature Control : Lowering reaction temperatures during formylation (e.g., 50°C instead of 90°C) reduces side reactions like over-halogenation .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance electrophilic substitution in pyrazole rings .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reagent solubility, while non-polar solvents (toluene) may stabilize intermediates .

Q. What analytical strategies resolve contradictions in spectroscopic data for pyrazole derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing methyl and aldehyde protons) .
  • X-ray Crystallography : Provides definitive confirmation of regiochemistry, as seen in studies of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives .
  • Comparative Literature Analysis : Cross-referencing with databases (e.g., PubChem) helps validate unexpected results .

Q. How do computational methods support structural and reactivity studies of this compound?

  • DFT Calculations : Predict electrophilic reactivity at the aldehyde group and nucleophilic sites on the pyrazole ring.
  • Molecular Docking : Evaluates potential biological interactions (e.g., enzyme inhibition) based on analogs like 3-(trifluoromethyl)pyrazole carboximidamides .
  • Solvent Modeling : COSMO-RS simulations optimize solubility parameters for reaction design .

Q. What role does the hydrochloride salt form play in modifying reactivity or stability?

  • Enhanced Stability : Protonation of the pyrazole nitrogen reduces susceptibility to oxidation, as observed in related hydrochlorides .
  • Solubility Trade-offs : Hydrochloride salts improve aqueous solubility but may reduce organic-phase reactivity.
  • Counterion Effects : Chloride ions can participate in hydrogen bonding, influencing crystallization behavior .

Methodological Challenges and Solutions

  • Contradictory Melting Points : Variations may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify phase transitions .
  • Low Reaction Yields : Implement in-situ FTIR monitoring to track intermediate formation and adjust reagent stoichiometry dynamically .

Key Research Gaps

  • Limited data on biological activity for this specific compound. Extrapolate from studies on analogs (e.g., pyrazole carboximidamides with anti-inflammatory or antitumor activity) .
  • Stability under long-term storage (e.g., hygroscopicity of hydrochloride salts) requires further investigation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride
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3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride

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